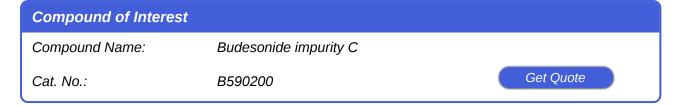


Technical Guide: Physicochemical Properties of Budesonide Impurity C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Budesonide Impurity C**, a significant related substance in the manufacturing and stability testing of the corticosteroid Budesonide. This document is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in drug development and quality control.

Chemical Identity and Physical Properties

Budesonide Impurity C, also known by its European Pharmacopoeia (EP) designation, is a process-related impurity of Budesonide.[1][2] Its formation is a critical parameter to monitor during the synthesis and formulation of the active pharmaceutical ingredient (API).[3] The fundamental chemical identifiers and physical characteristics are summarized below.



Property	Data	Reference(s)
IUPAC Name	16α,17-[(1RS)- Butylidenebis(oxy)]-11β- hydroxy-17-(hydroxymethyl)-D- homoandrosta-1,4-diene- 3,17a-dione	[1][4]
Synonyms	D-Homobudesonide, Budesonide EP Impurity C, d- homobudesonide (USP), Budesonide d-homo analog (USP)	[1][4][5]
CAS Number	1040085-99-1	[2][6]
Molecular Formula	C25H34O6	[2][7]
Molecular Weight	430.53 g/mol	[6][7][8]
Appearance	White to Off-White Powder	[9]
Solubility	Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).[10] Practically insoluble in water.[11]	[10][11]
Storage Conditions	Recommended storage at 2-8 °C.[10] Stock solutions can be stored at -20°C for one month or -80°C for six months.[3]	[3][10]

Spectroscopic and Chromatographic Data

The structural elucidation and routine quantification of **Budesonide Impurity C** are primarily achieved through a combination of spectroscopic and chromatographic techniques. While specific spectral data is proprietary to manufacturers, the following analytical methods are typically employed for characterization.



Analytical Technique	Description	Reference(s)
¹ H-NMR	Proton Nuclear Magnetic Resonance is used to confirm the presence of key functional groups and the overall structure of the molecule.	[2][6]
¹³ C-NMR	Carbon-13 Nuclear Magnetic Resonance provides detailed information about the carbon skeleton of the impurity.	[6]
Mass Spectrometry (MS)	Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of Budesonide Impurity C, confirming its elemental composition.	[2][6]
Infrared Spectroscopy (IR)	IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.	[2][6]
HPLC	High-Performance Liquid Chromatography is the primary method for the separation, identification, and quantification of Budesonide Impurity C in the drug substance and product. A typical HPLC analysis involves a C18 column with a gradient elution of acetonitrile and an acidic aqueous mobile phase.	[2][12]



Thermogravimetric Analysis

may be used to assess the
thermal stability and potency of
the impurity standard.

[2][6]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Budesonide Impurity C** are often proprietary. However, based on available literature, a general workflow for its analysis can be outlined.

General HPLC Method for Impurity Profiling

The United States Pharmacopeia (USP) monograph for Budesonide outlines a method for the separation of related compounds, which can be adapted for the analysis of Impurity C.[12]

- Column: Luna 3 μm C18(2) or equivalent (250 x 4.6 mm)
- Mobile Phase A: 0.5 mL of Glacial Acetic Acid in 1 L of water, with pH adjusted to 3.9 with Potassium Hydroxide.
- Mobile Phase B: Acetonitrile
- Gradient: A time-based gradient from 25% to 75% of Mobile Phase B.
- Flow Rate: 1.5 mL/min
- Column Temperature: 50 °C
- Detector: UV at 240 nm
- Injection Volume: 50 μL

Synthesis of Budesonide Impurity C

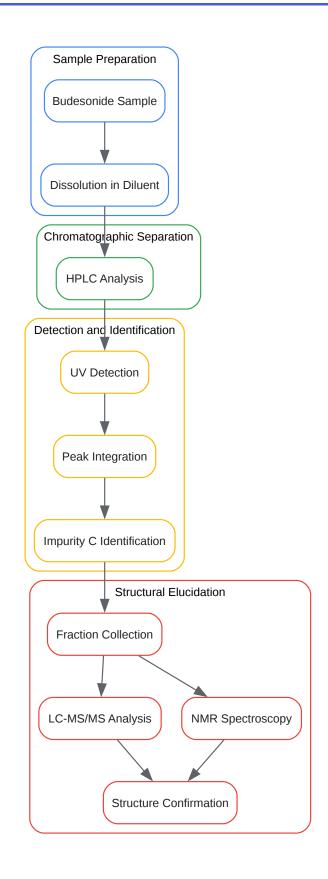
Patents describe a synthetic route for a related budesonide impurity, which provides insight into the potential synthesis of Impurity C. A general two-step synthesis is proposed.[13][14]



- Intermediate Formation: Budesonide is reacted with butyryl chloride or butyric anhydride in an organic solvent with an acid-binding agent to form an intermediate compound.
- Oxidation: The intermediate is then dissolved in an organic solvent and treated with an oxidant to yield the final impurity.

Visualizations Experimental Workflow for Characterization



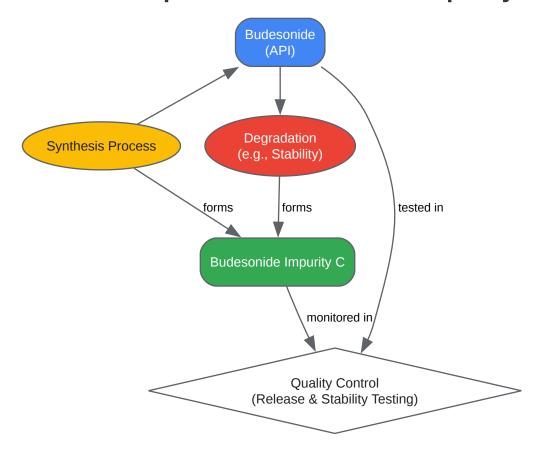


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Caption: General workflow for the characterization of **Budesonide Impurity C**.



Logical Relationship of Budesonide and Impurity C



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Caption: Relationship between Budesonide and Impurity C.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical properties of **Budesonide Impurity C**. A thorough understanding of this impurity is crucial for ensuring the quality, safety, and efficacy of Budesonide-containing drug products. The provided data and workflows can aid in the development and validation of analytical methods for its control.

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